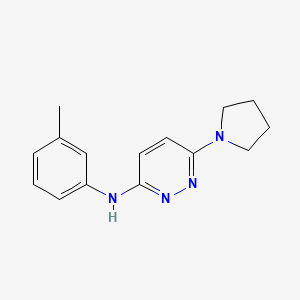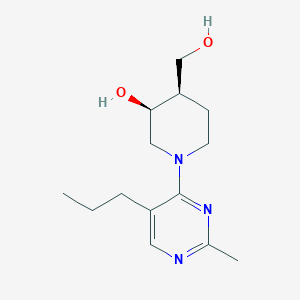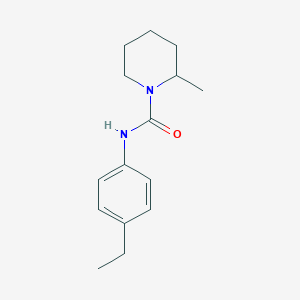![molecular formula C19H28N2O4S B5490340 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane](/img/structure/B5490340.png)
1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane, also known as MPB-PA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane involves the inhibition of specific enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and gene repression. 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane inhibits HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs are enzymes that regulate pH balance in the body. 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane inhibits CAs, leading to the reduction of intracellular pH and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane has been found to have various biochemical and physiological effects. In cancer cells, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane induces apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In neurodegenerative diseases, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). In cardiovascular diseases, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane improves cardiac function by reducing myocardial infarct size and increasing the expression of anti-apoptotic genes.
実験室実験の利点と制限
One advantage of using 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane in lab experiments is its specificity towards HDACs and CAs, which allows for targeted inhibition of these enzymes. Another advantage is its ability to induce apoptosis and inhibit angiogenesis in cancer cells. However, one limitation of using 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
将来の方向性
There are several future directions for the research of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane. One direction is the development of more efficient synthesis methods that can produce 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane in larger quantities. Another direction is the investigation of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane's potential therapeutic applications in other diseases such as autoimmune diseases and infectious diseases. Additionally, the development of analogs of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane with improved solubility and reduced toxicity could lead to the development of more effective therapies. Finally, the investigation of the combination of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion
In conclusion, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane is a chemical compound with potential therapeutic applications in cancer research, neurodegenerative diseases, and cardiovascular diseases. Its mechanism of action involves the inhibition of HDACs and CAs, leading to various biochemical and physiological effects. While there are advantages and limitations to using 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane in lab experiments, there are several future directions for research that could lead to the development of more effective therapies.
合成法
The synthesis of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane involves the reaction of 2-methoxy-5-(1-piperidinylsulfonyl)benzoic acid with azepane in the presence of a coupling agent. This reaction leads to the formation of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane, which is then purified using column chromatography.
科学的研究の応用
1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane has shown neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane has been found to improve cardiac function and reduce myocardial infarct size.
特性
IUPAC Name |
azepan-1-yl-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-25-18-10-9-16(26(23,24)21-13-7-4-8-14-21)15-17(18)19(22)20-11-5-2-3-6-12-20/h9-10,15H,2-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIVFMCXUQEYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5490258.png)
![1-(2,4-dimethoxyphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5490259.png)
![2-(2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5490265.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5490270.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5490275.png)

![N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea](/img/structure/B5490288.png)

![N-{[(2R)-1-ethylpyrrolidin-2-yl]methyl}-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5490310.png)

![2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5490318.png)
![2-(2,3-dimethylphenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5490346.png)
![3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5490354.png)